molecular formula C2H5BrO3P+ B14380502 (2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium CAS No. 88648-73-1

(2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium

Cat. No.: B14380502
CAS No.: 88648-73-1
M. Wt: 187.94 g/mol
InChI Key: KGOSCORJRVXRGD-UHFFFAOYSA-O
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Description

(2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium is a unique organophosphorus compound characterized by the presence of bromine, hydroxyl, and oxo groups attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium typically involves the reaction of a phosphorus-containing precursor with a brominating agent under controlled conditions. One common method is the reaction of a phosphine oxide with bromine in the presence of a base, such as sodium hydroxide, to yield the desired compound. The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding phosphine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new phosphorus-containing compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under mild conditions, often in the presence of a base.

Major Products Formed

    Oxidation: Phosphonic acids or phosphonates.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphorus compounds, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium serves as a versatile intermediate for the preparation of complex phosphorus-containing molecules

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development. Researchers are exploring its use as a building block for designing new pharmaceuticals with potential therapeutic applications, such as enzyme inhibitors or anticancer agents.

Industry

In the materials science field, this compound is investigated for its potential use in the development of flame retardants, plasticizers, and other specialty chemicals. Its unique properties can enhance the performance and safety of various industrial products.

Mechanism of Action

The mechanism of action of (2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium involves its interaction with molecular targets through its reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl and oxo groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-1-hydroxyethyl)(hydroxy)oxophosphanium: Similar structure but with chlorine instead of bromine.

    (2-Fluoro-1-hydroxyethyl)(hydroxy)oxophosphanium: Similar structure but with fluorine instead of bromine.

    (2-Iodo-1-hydroxyethyl)(hydroxy)oxophosphanium: Similar structure but with iodine instead of bromine.

Uniqueness

(2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.

Properties

CAS No.

88648-73-1

Molecular Formula

C2H5BrO3P+

Molecular Weight

187.94 g/mol

IUPAC Name

(2-bromo-1-hydroxyethyl)-hydroxy-oxophosphanium

InChI

InChI=1S/C2H4BrO3P/c3-1-2(4)7(5)6/h2,4H,1H2/p+1

InChI Key

KGOSCORJRVXRGD-UHFFFAOYSA-O

Canonical SMILES

C(C(O)[P+](=O)O)Br

Origin of Product

United States

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